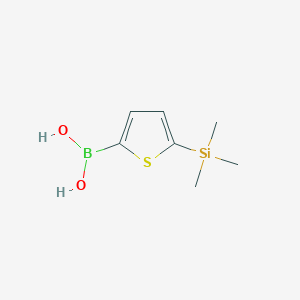

(5-(Trimethylsilyl)thiophen-2-yl)boronic acid

Beschreibung

BenchChem offers high-quality (5-(Trimethylsilyl)thiophen-2-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(Trimethylsilyl)thiophen-2-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(5-trimethylsilylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BO2SSi/c1-12(2,3)7-5-4-6(11-7)8(9)10/h4-5,9-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGYVHCUBBYEGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)[Si](C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BO2SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570445 | |

| Record name | [5-(Trimethylsilyl)thiophen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138983-68-3 | |

| Record name | [5-(Trimethylsilyl)thiophen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-(Trimethylsilyl)thiophen-2-yl)boronic acid chemical properties

An In-Depth Technical Guide to (5-(Trimethylsilyl)thiophen-2-yl)boronic acid: Synthesis, Reactivity, and Applications in Organic Electronics

Abstract

(5-(Trimethylsilyl)thiophen-2-yl)boronic acid is a pivotal organoboron intermediate, strategically functionalized for applications in materials science and complex organic synthesis. The presence of a boronic acid group at the 2-position and a trimethylsilyl (TMS) group at the 5-position of the thiophene ring imparts a unique combination of reactivity and stability. This guide provides an in-depth analysis of its chemical properties, a robust protocol for its synthesis, and a detailed exploration of its utility as a building block in palladium-catalyzed cross-coupling reactions. Particular emphasis is placed on understanding and mitigating common side reactions, such as protodeboronation, to enable its effective use by researchers in drug discovery and, most notably, in the development of novel organic electronic materials.

Core Chemical Properties and Structural Attributes

(5-(Trimethylsilyl)thiophen-2-yl)boronic acid is a bifunctional reagent designed for modular synthesis. The thiophene core is a widely used component in organic electronics due to its electron-rich nature and ability to facilitate charge transport.

-

The Boronic Acid Moiety (-B(OH)₂): This functional group is the reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and versatile methods for forming carbon-carbon bonds. The boron atom, with its vacant p-orbital, acts as a Lewis acid, which is fundamental to its reactivity profile.

-

The Trimethylsilyl (TMS) Group (-Si(CH₃)₃): The TMS group serves a dual purpose. Firstly, it acts as a stable, sterically bulky protecting group for the 5-position of the thiophene ring, preventing unwanted reactions at this site and directing reactivity to the C-B bond. Secondly, silyl groups can enhance the solubility of organometallic compounds in organic solvents and, in some contexts, improve the thermal and oxidative stability of the resulting materials.

Physicochemical Data

While comprehensive, peer-reviewed physicochemical data for this specific reagent is not extensively published, the following table summarizes key identifiers and typical properties gathered from commercial suppliers and by comparison with closely related analogues. Researchers should always confirm properties with their own analytical data.

| Property | Value | Source / Comment |

| IUPAC Name | (5-(Trimethylsilyl)thiophen-2-yl)boronic acid | Standard nomenclature. |

| CAS Number | 480539-16-8 | Chemical Abstracts Service Registry Number. |

| Molecular Formula | C₇H₁₃BO₂SSi | Derived from structure. |

| Molecular Weight | 200.14 g/mol | Calculated from formula. |

| Appearance | Typically an off-white to light-yellow solid. | Based on supplier data and analogy to similar arylboronic acids. |

| Melting Point | Data not consistently reported; expected to be in the range of 90-120 °C, but may decompose. | Analogy to 5-Formyl-2-thienylboronic acid (m.p. 132-135 °C) suggests a moderate melting point, but silylation may lower it. Boronic acids can dehydrate upon heating to form boroxines. |

| Solubility | Generally soluble in polar aprotic solvents (THF, Dioxane, DMF), methanol, and aqueous base. | The TMS group enhances solubility in less polar solvents compared to unsubstituted thiopheneboronic acid. |

| Stability & Storage | Air and moisture sensitive. Store under an inert atmosphere (Argon or Nitrogen) at low temperature. | Boronic acids are prone to oxidative degradation and can form cyclic boroxine anhydrides upon dehydration. Recommended storage is refrigerated (2-8°C) or in a freezer, away from light and moisture. |

Synthesis Pathway: Lithiation-Borylation

The most direct and widely adopted method for synthesizing heteroaryl boronic acids is through a lithium-halogen exchange followed by electrophilic trapping with a borate ester. This pathway is highly efficient for preparing (5-(Trimethylsilyl)thiophen-2-yl)boronic acid from its corresponding bromo-precursor.

Caption: Lithiation-Borylation workflow for target compound synthesis.

Expert Rationale and Causality

-

Choice of Precursor: 2-Bromo-5-(trimethylsilyl)thiophene is the ideal starting material. The C-Br bond is significantly more reactive towards lithium-halogen exchange than the C-H or C-Si bonds, ensuring high regioselectivity.

-

Lithiation Conditions: The reaction is performed at -78 °C (dry ice/acetone bath). This low temperature is critical to prevent side reactions, such as the decomposition of the organolithium intermediate or reaction with the THF solvent. n-Butyllithium (n-BuLi) is a sufficiently strong base to rapidly perform the lithium-halogen exchange.

-

Electrophilic Trap: Trialkyl borates, such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(O-iPr)₃), are used as the boron source. They are excellent electrophiles for trapping the highly nucleophilic organolithium species. Using a trialkyl borate is often preferred over borane (BH₃) reagents for better control and fewer side products.

-

Hydrolysis: The final step is an acidic aqueous workup. This protonates the oxygen atoms of the borate complex, leading to the release of the free boronic acid and the corresponding alcohol (e.g., methanol or isopropanol).

Step-by-Step Experimental Protocol

This protocol is a representative procedure adapted from standard lithiation-borylation methodologies.

-

Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Lithiation: Dissolve 2-bromo-5-(trimethylsilyl)thiophene (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M solution). Cool the solution to -78 °C. Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to stir at this temperature for an additional 2 hours.

-

Workup: Remove the cooling bath and allow the mixture to warm to 0 °C. Quench the reaction by slowly adding aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2).

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude solid can often be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by silica gel chromatography to yield the final product.

Reactivity and Application in Suzuki-Miyaura Cross-Coupling

The primary utility of (5-(trimethylsilyl)thiophen-2-yl)boronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds. This reaction is fundamental to constructing the conjugated backbones of polymers and small molecules used in organic electronic devices like OLEDs.

Caption: Generalized Suzuki-Miyaura cycle highlighting boronic acid activation.

Critical Challenge: Protodeboronation

A significant and often underestimated side reaction with electron-rich heteroaryl boronic acids, including thiophene derivatives, is protodeboronation . This is the cleavage of the C-B bond by a proton source, resulting in the formation of the corresponding C-H bond and effectively destroying the reagent.

-

Mechanism: Protodeboronation can be catalyzed by both acid and, more relevantly for Suzuki conditions, base. Under the basic conditions required to activate the boronic acid for transmetalation, the boronate anion is formed. This species can then be protonated by water or other protic sources in the reaction mixture, leading to the loss of the boron moiety.

-

Consequences: This side reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product and complicating purification. Thienylboronic acids are particularly susceptible.

-

Mitigation Strategies:

-

Choice of Base: Using non-aqueous or less hydrolytic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be advantageous over sodium hydroxide. Anhydrous conditions, using bases like potassium trimethylsilanolate (TMSOK), can also be effective.

-

Stoichiometry: A slight excess (1.1-1.5 equivalents) of the boronic acid is often used to compensate for any loss due to protodeboronation.

-

Reaction Time & Temperature: Minimizing reaction time and using the lowest effective temperature can reduce the extent of this side reaction.

-

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a representative procedure for coupling with an aryl bromide, adapted from methodologies for similar thiophene-based systems.

-

Setup: To a Schlenk flask, add the aryl bromide (1.0 eq), (5-(trimethylsilyl)thiophen-2-yl)boronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

-

Reagent Addition: Add a base, typically potassium carbonate (K₂CO₃, 2-3 eq).

-

Solvent & Degassing: Add a solvent mixture, commonly 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes or by using several freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to a temperature between 80-100 °C and monitor its progress by TLC or GC-MS.

-

Workup & Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

Applications in Organic Electronics

The "5-(trimethylsilyl)thiophen-2-yl" moiety is a valuable building block for synthesizing conjugated materials for organic light-emitting diodes (OLEDs). Thiophene-containing oligomers and polymers are known for their excellent charge-transport properties and tunable emission wavelengths.

-

Role in OLEDs: In an OLED device, different organic layers are responsible for injecting, transporting, and recombining charge carriers (electrons and holes) to generate light. Thiophene derivatives are often used in the Hole Transport Layer (HTL) or the Emissive Layer (EML) .

-

Synthetic Utility: (5-(Trimethylsilyl)thiophen-2-yl)boronic acid allows for the precise, stepwise construction of complex, conjugated molecules. By coupling this unit with various aromatic halides, researchers can systematically tune the electronic properties (HOMO/LUMO levels) and, consequently, the color and efficiency of the emitted light. The TMS group can be retained for solubility or removed at a later stage to enable further functionalization.

Safety and Handling

Based on GHS data for analogous compounds like 2-thiopheneboronic acid and 5-formyl-2-thiopheneboronic acid, (5-(trimethylsilyl)thiophen-2-yl)boronic acid should be handled as a hazardous chemical.

-

Hazards:

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

May be harmful if swallowed (H302).

-

-

Handling Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

-

Storage: Keep the container tightly sealed and store under an inert atmosphere in a cool, dark, and dry place, preferably in a refrigerator or freezer as noted in Section 1.

Conclusion

(5-(Trimethylsilyl)thiophen-2-yl)boronic acid is a specialized yet highly valuable reagent for the synthesis of functional organic materials. Its design allows for selective C-C bond formation via the robust Suzuki-Miyaura coupling reaction. A thorough understanding of its synthesis via lithiation-borylation and an awareness of key side reactions, particularly base-catalyzed protodeboronation, are essential for its successful implementation. By employing the protocols and mitigation strategies outlined in this guide, researchers can effectively leverage this building block to construct novel conjugated systems for the next generation of organic electronic devices.

References

-

Rasheed, U., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 10(1), 63. Available at: [Link]

-

PubChem. (n.d.). 2-Thiopheneboronic acid. National Center for Biotechnology Information. Available at: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(34), 11804–11816. Available at: [Link]

-

Lehtonen, A., et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Molecules, 27(14), 4629. Available at: [Link]

- This reference is not available.

- This reference is not available.

- This reference is not available.

- TCI Chemicals. (n.d.). Suzuki

Introduction: The Versatility of Thiopheneboronic Acids in Synthesis

An In-depth Technical Guide to (5-(Trimethylsilyl)thiophen-2-yl)boronic acid: Synthesis, Properties, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Thiopheneboronic acids are a class of organoboron compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. The thiophene motif is a privileged scaffold found in numerous pharmaceuticals and organic electronic materials. When functionalized with a boronic acid group, these heterocycles become powerful building blocks for the construction of complex molecular architectures, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive technical overview of a specific, functionalized derivative, (5-(Trimethylsilyl)thiophen-2-yl)boronic acid, a reagent that combines the utility of a thiopheneboronic acid with the unique reactivity of a trimethylsilyl group.

While a specific CAS (Chemical Abstracts Service) number for (5-(Trimethylsilyl)thiophen-2-yl)boronic acid is not readily found in major chemical databases, its synthesis and utility can be confidently predicted based on established organometallic chemistry principles and the well-documented behavior of structurally similar compounds. The absence of a dedicated CAS number suggests that this compound may be a novel or specialized reagent, the synthesis of which is typically performed on-demand for specific research applications.

Physicochemical Properties and Structural Attributes

The properties of (5-(Trimethylsilyl)thiophen-2-yl)boronic acid can be inferred from its constituent parts and data from analogous compounds.

| Property | Value (Predicted/Inferred) | Source/Basis |

| Molecular Formula | C7H13BO2SSi | - |

| Molecular Weight | 200.14 g/mol | - |

| Appearance | White to off-white solid | Analogy to other arylboronic acids[1][2] |

| Solubility | Soluble in organic solvents (e.g., THF, Dioxane, Methanol) | General solubility of boronic acids[2] |

| Storage Conditions | Store under inert gas, refrigerated (0-10°C), and protected from moisture and air. | Common practice for boronic acids[2][3] |

The trimethylsilyl (TMS) group is a key feature of this molecule. It can serve as a stable protecting group for the 5-position of the thiophene ring or as a reactive handle for further functionalization, such as protodesilylation or the introduction of other electrophiles.

Synthesis of (5-(Trimethylsilyl)thiophen-2-yl)boronic acid: A Step-by-Step Protocol

The synthesis of arylboronic acids typically involves the reaction of an organometallic intermediate (organolithium or Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis.[4][5] The following protocol outlines a reliable method for the preparation of (5-(Trimethylsilyl)thiophen-2-yl)boronic acid, starting from commercially available 2-bromothiophene.

Experimental Protocol: Synthesis via Lithiation and Borylation

Materials:

-

2-Bromothiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Chlorotrimethylsilane (TMSCl)

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO4)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Silylation of 2-Bromothiophene: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. b. Slowly add a solution of n-Butyllithium in hexanes to the stirred THF. c. Add 2-bromothiophene dropwise to the n-BuLi solution, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete lithiation. d. To the resulting solution, add chlorotrimethylsilane (TMSCl) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight. e. Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. f. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-5-(trimethylsilyl)thiophene.

-

Borylation of 2-Bromo-5-(trimethylsilyl)thiophene: a. In a separate flame-dried flask under an inert atmosphere, dissolve the 2-bromo-5-(trimethylsilyl)thiophene from the previous step in anhydrous THF and cool to -78 °C. b. Slowly add n-Butyllithium in hexanes and stir for 1 hour at -78 °C to form the lithiated intermediate. c. To this solution, add triisopropyl borate dropwise, ensuring the temperature remains below -70 °C. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. e. Cool the reaction mixture to 0 °C and slowly add aqueous hydrochloric acid to hydrolyze the borate ester. f. Extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. g. The crude product can be purified by recrystallization or column chromatography to yield (5-(Trimethylsilyl)thiophen-2-yl)boronic acid.

Caption: Synthetic workflow for (5-(Trimethylsilyl)thiophen-2-yl)boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of (5-(Trimethylsilyl)thiophen-2-yl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the thiophene ring and a variety of organic halides or triflates.[6]

Mechanism of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) intermediate.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group (the trimethylsilyl-substituted thiophene in this case) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for a Typical Suzuki-Miyaura Coupling

Materials:

-

(5-(Trimethylsilyl)thiophen-2-yl)boronic acid

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh3)4 or a pre-catalyst system)

-

Base (e.g., K2CO3, Cs2CO3, or K3PO4)

-

Solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

-

Inert atmosphere setup

Procedure:

-

To a reaction vessel, add the aryl halide, (5-(Trimethylsilyl)thiophen-2-yl)boronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

The Role of the Trimethylsilyl Group

The TMS group on the thiophene ring offers strategic advantages:

-

Steric Influence: The bulky TMS group can influence the regioselectivity of subsequent reactions.

-

Protecting Group: It can protect the 5-position from unwanted side reactions.

-

Reactive Handle: The C-Si bond can be cleaved under specific conditions (e.g., with a fluoride source like TBAF or strong acid) to install other functional groups, a process known as protodesilylation or halodesilylation. This allows for sequential functionalization of the thiophene ring.

Safety and Handling

Organoboronic acids and their derivatives require careful handling.

| Hazard | Precaution | GHS Pictograms (Typical for Arylboronic Acids) |

| Oral Toxicity | Harmful if swallowed.[1][7] | GHS07 (Exclamation Mark) |

| Skin Irritation | Causes skin irritation.[1][7] | GHS07 (Exclamation Mark) |

| Eye Irritation | Causes serious eye irritation.[1][7] | GHS07 (Exclamation Mark) |

| Respiratory Irritation | May cause respiratory irritation.[1][7] | GHS07 (Exclamation Mark) |

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

(5-(Trimethylsilyl)thiophen-2-yl)boronic acid stands as a highly valuable, albeit specialized, building block for organic synthesis. Its utility is primarily demonstrated in the robust and versatile Suzuki-Miyaura cross-coupling reaction, enabling the facile construction of complex biaryl and heteroaryl systems. The presence of the trimethylsilyl group provides an additional layer of synthetic flexibility, allowing for its use as a protecting group or as a precursor for further derivatization. This technical guide provides the foundational knowledge for the synthesis, handling, and application of this potent reagent, empowering researchers to leverage its unique properties in the development of novel pharmaceuticals and advanced materials.

References

-

PubChem. 5-Formyl-2-thiopheneboronic acid. [Link]

-

PubChem. 2-Thiopheneboronic acid. [Link]

- Savarin, C., Srogl, J., & Liebeskind, L. S. (2000). Thiol Ester−Boronic Acid Cross-Coupling.

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.

-

DergiPark. 2-Thienylboronic Acid: A DFT Study For The Spectral, Structural and Molecular Orbital Analysis. [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Cheal, G. A., & Lennox, A. J. (2018). The Synthesis and Applications of Heterocyclic Boronic Acids. Synthesis, 50(15), 2841-2863.

- Zhang, P., Roundtree, I. A., & Ting, A. Y. (2013). A nickel-catalysed Suzuki-type cross-coupling of α-iodosilanes with arylboronic acids: direct and efficient access to benzylic silanes and gem-silylboronate esters.

- Kashiwagi, T., & Yamamoto, T. (2004). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, (13), 1853-1862.

-

Chinachemnet. 5-(Hydroxymethyl)thiophene-2-boronic acid 338454-45-8. [Link]

-

ResearchGate. Cross coupling reactions of arylboronic acid. [Link]

- Google Patents. Process for preparing boronic and borinic acids.

-

ResearchGate. Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid?. [Link]

Sources

- 1. 2-Thiopheneboronic acid | C4H5BO2S | CID 2733960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Formyl-2-thiopheneboronic Acid | 4347-33-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 338454-45-8|(5-(Hydroxymethyl)thiophen-2-yl)boronic acid|BLD Pharm [bldpharm.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. 5-Formyl-2-thiopheneboronic acid | C5H5BO3S | CID 2773430 - PubChem [pubchem.ncbi.nlm.nih.gov]

Silylated Thiophene Boronic Acids: A Technical Guide to Their Physical Properties for Advanced Research and Development

For researchers, medicinal chemists, and materials scientists, silylated thiophene boronic acids represent a pivotal class of reagents. Their unique combination of a thiophene core, a versatile boronic acid moiety, and a tunable silyl protecting group offers a powerful toolkit for innovation in drug discovery and organic electronics. This guide provides an in-depth exploration of the physical properties of these compounds, moving beyond simple data recitation to explain the underlying chemical principles and their practical implications in experimental design.

The Strategic Advantage of Silylation: Enhancing Stability and Solubility

Thiophene boronic acids are foundational building blocks, but their inherent reactivity and modest solubility can present challenges. Silylation, the introduction of a silicon-based protecting group, is a strategic modification that significantly enhances their utility. The most commonly employed silyl groups in this context are trimethylsilyl (TMS), triisopropylsilyl (TIPS), and tert-butyldimethylsilyl (TBDMS).

The primary role of the silyl group is to transiently replace the acidic protons of the boronic acid, converting it to a less polar and more stable boronate ester. This transformation has profound effects on the compound's physical properties, directly impacting its handling, reactivity, and application.

Key Advantages of Silylation:

-

Enhanced Stability: Silyl groups protect the boronic acid functionality from premature decomposition, such as dehydration to form boroxines, particularly under thermal stress or in the presence of certain reagents.[1][2] This increased stability translates to longer shelf life and more reproducible reaction outcomes.

-

Improved Solubility: The introduction of bulky, lipophilic silyl groups dramatically increases the solubility of thiophene boronic acids in a wide range of organic solvents.[3] This is crucial for achieving homogeneous reaction conditions and simplifying purification processes.

-

Tunable Reactivity: The steric bulk of the silyl group can be strategically chosen to modulate the reactivity of the boronic acid in cross-coupling reactions, offering a finer degree of control over the synthetic process.

Synthesis and Purification: A Controlled Approach

The synthesis of silylated thiophene boronic acids typically involves a two-step process. First, the thiophene ring is functionalized with a boronic acid or a boronate ester. This is commonly achieved through lithium-halogen exchange followed by reaction with a trialkyl borate.[4] The subsequent silylation of the boronic acid is then carried out using the appropriate silyl chloride (e.g., TMS-Cl, TIPS-Cl, TBDMS-Cl) in the presence of a base.

Figure 1: General synthetic workflow for silylated thiophene boronic acids.

Purification is typically achieved by column chromatography on silica gel. The choice of eluent is critical and depends on the polarity of the specific silylated compound. It is important to note that while silylation enhances stability, some silyl ethers can be susceptible to cleavage on silica gel, which is slightly acidic.[5] Neutralizing the silica gel with a small amount of a non-nucleophilic base like triethylamine can mitigate this issue.

A Comparative Analysis of Physical Properties

The choice of silyl group has a significant and predictable impact on the physical properties of the resulting thiophene boronic acid derivative. Understanding these differences is paramount for selecting the optimal reagent for a given application.

| Silyl Group | Abbreviation | Key Physicochemical Characteristics |

| Trimethylsilyl | TMS | Least sterically hindered: Offers good solubility enhancement with minimal impact on reactivity. However, it is the most labile of the common silyl ethers and can be cleaved under relatively mild acidic or nucleophilic conditions. |

| tert-Butyldimethylsilyl | TBDMS | Intermediate steric bulk and stability: Provides a good balance of increased solubility and enhanced stability compared to TMS ethers.[6] It is a widely used protecting group due to its robustness under many reaction conditions. |

| Triisopropylsilyl | TIPS | Most sterically hindered: Offers the highest degree of steric protection and stability. TIPS ethers are very robust and require more forcing conditions for cleavage. This can be advantageous for multi-step syntheses where the protecting group needs to withstand a variety of reagents. |

Table 1: Comparative overview of common silyl groups used for thiophene boronic acids.

Melting Point

Silylation generally leads to a decrease in melting point compared to the parent boronic acid due to the disruption of intermolecular hydrogen bonding. The melting point is also influenced by the size and shape of the silyl group, which affects crystal packing.

| Compound | Melting Point (°C) |

| Thiophene-2-boronic acid | 138-140[7] |

| Thiophene-3-boronic acid | 164-169[8] |

| 5-Formyl-2-thiopheneboronic acid | 135[9] |

Solubility

A key advantage of silylation is the significant increase in solubility in non-polar organic solvents. This is a direct consequence of replacing the polar B(OH)₂ group with a lipophilic silyl ether.

| Solvent | Non-Silylated Thiophene Boronic Acid | Silylated Thiophene Boronic Acid |

| Hexanes | Sparingly soluble | Soluble |

| Toluene | Moderately soluble | Very soluble |

| Dichloromethane | Moderately soluble | Very soluble |

| Tetrahydrofuran (THF) | Soluble | Very soluble |

| Methanol | Soluble[7] | Soluble (potential for desilylation) |

| Water | Sparingly soluble | Insoluble |

Table 3: General solubility trends of non-silylated versus silylated thiophene boronic acids.

Thermal Stability

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential techniques for evaluating the thermal stability of these compounds. Boronic acids are known to undergo dehydration upon heating to form cyclic boroxine anhydrides.[10] Silylation prevents this process, leading to enhanced thermal stability.

Figure 2: Conceptual workflow for TGA and DSC analysis.

While specific TGA/DSC data for a homologous series of silylated thiophene boronic acids is not extensively published, the general trend is an increase in the onset of decomposition temperature for silylated analogues compared to their non-silylated counterparts. The decomposition profile of silylated compounds will be dominated by the cleavage of the silyl group and subsequent degradation of the thiophene boronic acid core.

Spectroscopic and Crystallographic Characterization

A suite of analytical techniques is employed to confirm the structure and purity of silylated thiophene boronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the protons of the thiophene ring and the silyl group. The chemical shifts and coupling constants are diagnostic for the substitution pattern.

-

¹³C NMR: Confirms the carbon framework of the molecule.

-

²⁹Si NMR: Directly observes the silicon nucleus, providing a clear indication of the silyl group's chemical environment.[11][12] This technique is particularly useful for confirming successful silylation and for studying the stability of the silyl ether bond.

-

¹¹B NMR: While less common for routine characterization, ¹¹B NMR can provide information about the coordination state of the boron atom.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of these compounds. Electron impact (EI) and electrospray ionization (ESI) are common techniques. The fragmentation patterns can provide valuable structural information, often showing characteristic losses of the silyl group and fragments of the thiophene ring.[13]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.[14] While crystal structures for a wide range of thiophene derivatives have been reported, specific crystallographic data for silylated thiophene boronic acids is less common in the public domain and often requires dedicated crystallographic studies. Such studies would provide invaluable insights into how silylation affects the solid-state packing and intermolecular interactions, which in turn influence physical properties like melting point and solubility.

Hydrolytic Stability: A Critical Consideration

The stability of the silyl ether bond to hydrolysis is a crucial factor in the application of these reagents. The rate of hydrolysis is dependent on the steric bulk of the silyl group, the pH of the medium, and the presence of nucleophiles.[2][15]

-

TMS ethers are the most susceptible to hydrolysis and can be cleaved under mildly acidic or basic conditions.

-

TBDMS ethers are significantly more stable and require more acidic conditions or a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) for efficient cleavage.[16]

-

TIPS ethers are the most robust and are resistant to a wider range of conditions, often requiring strong acid or fluoride sources for deprotection.

This differential stability allows for the strategic use of different silyl groups as protecting groups in multi-step syntheses, enabling selective deprotection at various stages.

Conclusion and Future Perspectives

Silylated thiophene boronic acids are indispensable tools for modern organic synthesis. The introduction of a silyl group provides a powerful means to enhance stability, improve solubility, and tune reactivity. A thorough understanding of the physical properties of these reagents, and how they are influenced by the choice of silyl group, is essential for their effective application.

Future research in this area will likely focus on the development of novel silyl protecting groups with even finer control over stability and reactivity. Furthermore, a more systematic and publicly available database of the physical properties of a wider range of silylated thiophene boronic acids would be of immense value to the scientific community, accelerating innovation in both medicinal chemistry and materials science.

References

-

The Synthesis and Applications of Heterocyclic Boronic Acids. (n.d.). Retrieved January 24, 2026, from [Link]

-

STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2009). ResearchGate. Retrieved January 24, 2026, from [Link]

-

59.6 MHz 29 Si{ 1 H} NMR spectrum (refocused INEPT) of 1-allylsilole... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. (2014). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Chemical Bonding and Aromaticity in Furan, Pyrrole, and Thiophene: A Magnetic Shielding Study. (2003). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2009). Semantic Scholar. Retrieved January 24, 2026, from [Link]

-

tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

29Si NMR and SAXS investigation of the hybrid organic-inorganic glasses obtained by consolidation of the melting gels. (2019). CUNY Academic Works. Retrieved January 24, 2026, from [Link]

-

Thiophene-Based Trimers and Their Bioapplications: An Overview. (2021). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Hydrolytic Stability of Boronate Ester‐Linked Covalent Organic Frameworks. (2017). KAUST Repository. Retrieved January 24, 2026, from [Link]

-

Syntheses and Antibacterial Evaluation of New Penicillium Metabolites Gregatins G and Thiocarboxylics C. (2023). EPub Bayreuth. Retrieved January 24, 2026, from [Link]

-

A comparison of the structure and bonding in the aliphatic boronic R–B(OH)2 and borinic R–BH(OH) acids (R=H; NH2, OH, and F): a computational investigation. (2015). Sci-Hub. Retrieved January 24, 2026, from [Link]

-

Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. (2022). MDPI. Retrieved January 24, 2026, from [Link]

-

Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. (2006). Korean Journal of Chemical Engineering. Retrieved January 24, 2026, from [Link]

-

Thiophene-Based Trimers and Their Bioapplications: An Overview. (2021). MDPI. Retrieved January 24, 2026, from [Link]

-

Silylated biomolecules: Versatile components for bioinks. (2022). Frontiers. Retrieved January 24, 2026, from [Link]

-

Table 2 1 H, 13 C, 29 Si NMR data for compounds 2 and 3. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Catalytic Stereospecific Construction of Aminocyclopropanes from β-Boryl Amides. (2022). Journal of the American Chemical Society. Retrieved January 24, 2026, from [Link]

-

TGA-DSC-MS analysis of silicon carbide and of its carbon-silica precursor. (n.d.). SciSpace. Retrieved January 24, 2026, from [Link]

-

TBMDS Protection of a Phenol going way over expected time? (2019). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Stability of Boronic Esters to Hydrolysis : A Comparative Study. (2009). Semantic Scholar. Retrieved January 24, 2026, from [Link]

-

Thiophene-3-boronic acid, 98%. (n.d.). Fisher Scientific. Retrieved January 24, 2026, from [Link]

-

Si NMR Some Practical Aspects. (n.d.). Pascal-Man. Retrieved January 24, 2026, from [Link]

-

Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. (2015). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Retrieved January 24, 2026, from [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. (2021). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Synthesis of thiophene and Their Pharmacological Activity. (2023). International Journal of Pharmaceutical Research and Applications. Retrieved January 24, 2026, from [Link]

-

Thermal analysis of inorganic materials. (n.d.). CORE. Retrieved January 24, 2026, from [Link]

-

Long-Range Coupling in Cyclic Silanes. (2020). RSC Publishing. Retrieved January 24, 2026, from [Link]

-

Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. (2012). RSC Publishing. Retrieved January 24, 2026, from [Link]

-

X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. (2021). MDPI. Retrieved January 24, 2026, from [Link]

-

Synthesis, characterization and reactivity of heterobimetallic complexes (η5-C5R5)Ru(CO)(μ-dppm)M(CO)2(η5-C5H5) (R = H, CH3; M = Mo, W). Interconversion of hydrogen/carbon dioxide and formic acid by these complexes. (2000). Dalton Transactions. Retrieved January 24, 2026, from [Link]

-

Advances in X-ray crystallography methods to study structural dynamics of macromolecules. (n.d.). memtein.com. Retrieved January 24, 2026, from [Link]

-

The Synthesis and X-Ray Crystal Structure of t-Butyldimethylsilyl 2-[4-{4-(Hex-5-enyloxy)-phenylazo} phenyl]ethyl Ether. (2006). ResearchGate. Retrieved January 24, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CAS 630127-51-4: Boronic acid, [4-[(trimethylsilyl)ethynyl… [cymitquimica.com]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. researchgate.net [researchgate.net]

- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 7. Thiophene-2-boronic Acid | Building Block | RUO [benchchem.com]

- 8. Thiophene-3-boronic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. 5-Formyl-2-thiopheneboronic Acid | 4347-33-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. kiche.or.kr [kiche.or.kr]

- 11. academicworks.cuny.edu [academicworks.cuny.edu]

- 12. researchgate.net [researchgate.net]

- 13. 5-Formyl-2-thiopheneboronic acid | C5H5BO3S | CID 2773430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. DSpace [repository.kaust.edu.sa]

- 16. benchchem.com [benchchem.com]

The Multifaceted Role of the Trimethylsilyl Group in Thiophene Boronic Acid Chemistry: An In-depth Technical Guide

Introduction: Navigating the Complexities of Thiophene Boronic Acid Chemistry

Thiophene-containing molecules are of paramount importance in the fields of medicinal chemistry, materials science, and organic electronics. Their unique electronic properties and structural motifs make them valuable building blocks for a diverse range of applications, from pharmaceuticals to organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[3][4][5][6] In this context, thiophene boronic acids and their esters have emerged as indispensable reagents.

However, the synthesis and application of thiophene boronic acids are not without their challenges. Issues such as regioselectivity, stability, and unwanted side reactions like deboronation can complicate synthetic strategies and limit the accessibility of certain isomers.[3] This guide delves into the critical role of the trimethylsilyl (TMS) group in overcoming these hurdles, acting as a versatile and powerful tool for chemists. We will explore the multifaceted nature of the TMS group, not merely as a protecting group, but as a strategic element that enables precise control over reactivity and selectivity in the synthesis of complex thiophene-based architectures.

The Trimethylsilyl Group: More Than Just a Protecting Group

The trimethylsilyl group, -Si(CH₃)₃, is a sterically bulky and chemically inert functional group that is widely employed in organic synthesis.[7] While it is most commonly recognized as a protecting group for alcohols, its utility extends far beyond this traditional role, especially in the realm of heteroaromatic chemistry.[7][8][9][10] In the context of thiophene boronic acids, the TMS group serves three primary functions:

-

A Robust and Removable Protecting Group: The TMS group can effectively mask reactive C-H bonds on the thiophene ring, preventing unwanted side reactions during functionalization steps. Its introduction and removal are typically achieved under mild and selective conditions.[8]

-

A Powerful Regioselective Director: The steric bulk of the TMS group can direct lithiation and subsequent borylation to specific positions on the thiophene ring, enabling the synthesis of otherwise difficult-to-access isomers.

-

A Modulator of Electronic and Photophysical Properties: The electron-releasing nature of the TMS group can influence the electronic properties of the thiophene ring, impacting the reactivity of the molecule and the properties of the final product.[11]

Strategic Synthesis of Trimethylsilyl-Substituted Thiophene Boronic Acids

The regioselective synthesis of thiophene boronic acids is crucial for the construction of well-defined oligomeric and polymeric materials. The TMS group plays a pivotal role in achieving this selectivity.

Directed Ortho-Metalation and Borylation

A common and effective strategy for the synthesis of TMS-substituted thiophene boronic acids involves the directed ortho-metalation of a TMS-protected thiophene, followed by quenching with a boron electrophile. The large steric footprint of the TMS group directs the deprotonation to the adjacent position, leading to a high degree of regioselectivity.

Caption: Directed ortho-metalation workflow for TMS-thiophene boronic acid synthesis.

Experimental Protocol: Synthesis of 2-(Trimethylsilyl)thiophene-5-boronic Acid

Materials:

-

2-(Trimethylsilyl)thiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-(trimethylsilyl)thiophene and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi dropwise to the solution while maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

Add triisopropyl borate dropwise to the reaction mixture at -78 °C. The reaction is typically exothermic, so slow addition is crucial.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

The crude 2-(trimethylsilyl)thiophene-5-boronic acid can be purified by recrystallization or column chromatography.

The TMS Group in Suzuki-Miyaura Cross-Coupling Reactions

The true power of TMS-substituted thiophene boronic acids is realized in their application in Suzuki-Miyaura cross-coupling reactions. The TMS group not only facilitates the synthesis of the boronic acid but also plays a crucial role during the coupling itself.

Regiocontrol in Oligothiophene Synthesis

In the synthesis of conjugated oligothiophenes, precise control over the connectivity of the monomer units is essential for achieving desired electronic and optical properties.[12] By strategically placing a TMS group on the thiophene boronic acid, chemists can dictate the regiochemistry of the coupling reaction. For instance, coupling a 2-TMS-5-thiopheneboronic acid with a 2-bromo-5-iodothiophene can lead to the selective formation of a head-to-tail coupled bithiophene, as the TMS group blocks one of the reactive sites.

Sources

- 1. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. boa.unimib.it [boa.unimib.it]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 8. Trimethylsilyl | TMS Definition, Structure & Protecting Groups | Study.com [study.com]

- 9. researchgate.net [researchgate.net]

- 10. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]

- 11. The Electrical Effect of the Trimethylsilyl Group [authors.library.caltech.edu]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to Heterocyclic Boronic Acids for Organic Synthesis

Abstract

Heterocyclic boronic acids and their derivatives have become indispensable tools in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Their utility as key building blocks in powerful cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allows for the efficient construction of complex molecular architectures. However, the unique electronic properties of heteroaromatic systems often render the corresponding boronic acids prone to instability, posing significant challenges in their synthesis, purification, and storage. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies for working with these versatile reagents. We will delve into the causality behind synthetic and handling strategies, explore the mechanics of their most critical applications, and provide validated protocols to ensure reproducible success in the laboratory.

The Rise of Heterocyclic Boronic Acids: A Double-Edged Sword

Boronic acids (R-B(OH)₂) are valued for their role as versatile organoboron donors in palladium-catalyzed cross-coupling reactions.[1][2] Their functional group tolerance, general low toxicity of byproducts, and the commercial availability of a vast array of starting materials have cemented their status as essential reagents for C-C bond formation.[3][4] When the "R" group is a heterocycle, their importance is magnified, as heterocyclic motifs are foundational scaffolds in a vast number of FDA-approved drugs and bioactive molecules.[5][6]

However, the very features that make heterocycles desirable—the presence of heteroatoms (N, S, O) and their associated electronic effects—are also the source of their primary challenge: instability.[2][7] Unlike their more robust aryl counterparts, many heterocyclic boronic acids are susceptible to degradation pathways, primarily protodeboronation (the cleavage of the C-B bond by a proton source).[8] This inherent lability complicates synthesis, purification, storage, and reaction stoichiometry, often leading to irreproducible results.[3] This guide is structured to first address these challenges head-on, then to illustrate the powerful applications that justify overcoming them.

Synthesis of Heterocyclic Boronic Acids: Navigating the Lability Challenge

The synthesis of heterocyclic boronic acids is often less straightforward than that of simple aryl boronic acids due to their instability.[1][2] The choice of synthetic route must be carefully considered to maximize yield and minimize degradation.

Halogen-Metal Exchange followed by Borylation

One of the most common and established methods involves a halogen-metal exchange of a halo-heterocycle (typically bromo- or iodo-) with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures, followed by quenching the resulting lithiated intermediate with a trialkyl borate, such as trimethyl or triisopropyl borate.[5][9]

-

Causality: The low temperature (typically -78 °C) is critical to prevent side reactions of the highly reactive organolithium intermediate. The trialkyl borate acts as the boron source, forming a boronate ester in situ, which is then hydrolyzed to the boronic acid during aqueous workup. The choice of borate ester can influence the ease of hydrolysis and purification; triisopropyl borate is often favored as it can reduce the formation of over-addition products.

Caption: Halogen-Metal Exchange and Borylation Workflow.

Palladium-Catalyzed Miyaura Borylation

For substrates incompatible with organolithium reagents, the Miyaura borylation offers a milder alternative. This reaction utilizes a palladium catalyst to couple a halo-heterocycle with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[5][9]

-

Causality: This method displays excellent functional group tolerance. The reaction proceeds through a catalytic cycle similar to other cross-couplings, involving oxidative addition of the palladium catalyst to the C-X bond, followed by transmetalation with the diboron reagent. The product is a boronic ester (e.g., a pinacol ester), which is often more stable than the free boronic acid and can be used directly in subsequent reactions or hydrolyzed if necessary.[5]

Direct C-H Borylation

An increasingly powerful and atom-economical approach is the direct borylation of a heterocyclic C-H bond, typically catalyzed by an iridium or rhodium complex.[5][9] This strategy avoids the need for pre-functionalized halo-heterocycles.

-

Causality: The regioselectivity of C-H borylation is governed by steric and electronic factors, often favoring the least hindered position. While elegant, optimizing selectivity between multiple C-H bonds can be a significant challenge, requiring careful selection of catalyst, ligand, and reaction conditions.

Taming the Beast: Stabilization, Handling, and Purification

The successful application of heterocyclic boronic acids hinges on mitigating their inherent instability. Free boronic acids can dehydrate to form cyclic boroxine trimers, and more critically, undergo protodeboronation, especially electron-rich or 2-substituted heterocycles.[3]

Conversion to More Stable Derivatives

The most effective strategy is to convert the boronic acid into a more stable derivative immediately after synthesis. These derivatives protect the boron center, enhancing benchtop stability and shelf-life.

| Derivative | Structure | Key Advantages | Key Disadvantages |

| Free Boronic Acid | R-B(OH)₂ | Often more reactive in transmetalation. | Prone to protodeboronation and boroxine formation; poor shelf-life for many heterocycles.[3] |

| Pinacol Ester | R-B(O₂C₂Me₄) | Good stability; purification often possible via chromatography or distillation. | Slower transmetalation rates compared to boronic acids, may require more forcing reaction conditions.[3] |

| Potassium Trifluoroborate | [R-BF₃]⁻K⁺ | Highly stable, crystalline solids; easy to handle and weigh accurately. | Can be tedious to purify; may require specific conditions for efficient coupling.[3] |

| MIDA Boronate | R-B(MIDA) | Exceptionally stable to chromatography and anhydrous conditions; slow-release of the boronic acid under basic, aqueous conditions.[7] | Requires a deprotection step (hydrolysis) to participate in coupling, adding a step to the workflow. |

| DABO Boronate | R-B(OCH₂CH₂)₂NH | Air-stable, crystalline solids that can be stored long-term; can be used directly in coupling reactions.[3] | Synthesis adds a step, though it is often a simple and high-yielding procedure. |

Purification Strategies

Purifying heterocyclic boronic acids requires care to avoid decomposition.

-

Recrystallization: This is a viable method for solid boronic acids, with solvents like benzene, dichloroethane, or ethyl acetate sometimes being effective.[10]

-

Derivatization: A highly effective method is to convert the crude boronic acid into a stable, crystalline derivative, such as a diethanolamine (DABO) adduct. The stable adduct can be easily purified by filtration or recrystallization and stored indefinitely.[3][11]

-

Chromatography: Direct chromatography on silica gel is often problematic for free boronic acids, as the acidic nature of the silica can promote protodeboronation.[3] However, their more stable ester derivatives (e.g., pinacol or MIDA boronates) are generally amenable to chromatographic purification.

Field-Proven Protocol: Synthesis and Purification of a DABO Boronate

This protocol describes the conversion of a potentially unstable boronic acid into a stable, storable diethanolamine (DABO) complex.[3]

-

Dissolution: Dissolve the crude or purified heterocyclic boronic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or diethyl ether in an open flask at room temperature.

-

Addition: Add diethanolamine (1.0-1.1 eq) to the stirring solution.

-

Precipitation: The DABO boronate complex will often begin to precipitate as a white solid within minutes to hours. Continue stirring for 1-4 hours to ensure complete formation.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold solvent (the same used for the reaction) to remove soluble impurities.

-

Drying: Dry the crystalline solid under vacuum. The resulting DABO boronate is typically highly pure and can be stored at room temperature for extended periods without noticeable degradation.[3]

The Workhorse Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most widely practiced application of heterocyclic boronic acids, enabling the formation of C(sp²)-C(sp²) bonds between a heterocycle and another (hetero)aryl group.[4][12][13] The reaction is catalyzed by a palladium complex and requires a base to facilitate the crucial transmetalation step.[9]

The catalytic cycle proceeds through three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the (hetero)aryl-halide (or triflate) bond, forming a Pd(II) complex.

-

Transmetalation: The organic group is transferred from the boron atom to the palladium center. This is the rate-determining step for many systems and requires activation of the boronic acid by a base to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: The Palladium-Catalyzed Suzuki-Miyaura Cycle.

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried reaction vessel, add the heterocyclic boronic acid or a stable derivative (1.1-1.5 eq), the (hetero)aryl halide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

-

Purification: Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.

Beyond C-C Bonds: The Chan-Lam Coupling

While the Suzuki reaction is paramount, heterocyclic boronic acids are also key partners in copper-catalyzed C-N and C-O bond-forming reactions, known as the Chan-Lam (or Chan-Evans-Lam) coupling.[4][14] This reaction provides a powerful method for synthesizing N-heteroaryl and O-heteroaryl compounds, which are prevalent in medicinal chemistry.[15][16]

-

Causality and Mechanism: The reaction couples a boronic acid with an N-H or O-H containing compound (like an amine, amide, or phenol).[4] The proposed mechanism involves coordination of the amine/alcohol to a Cu(II) salt, followed by transmetalation with the boronic acid. An oxidative step, often involving atmospheric oxygen, is believed to form a Cu(III) intermediate, which then undergoes reductive elimination to form the C-N or C-O bond and regenerate the active copper catalyst.[17]

Caption: A Proposed Catalytic Cycle for Chan-Lam Coupling.

Emerging Frontiers: Photoredox and Electrochemical Applications

Recent advancements have expanded the utility of boronic acids into the realm of radical chemistry through photoredox and electrochemical catalysis.[18][19] These methods allow for the generation of carbon-centered radicals from boronic acids or their derivatives under exceptionally mild conditions.[20][21]

-

Causality: The high oxidation potential of boronic acids typically prevents direct single-electron oxidation. However, forming a redox-active complex, for example by adding a Lewis base, creates an electron-rich tetracoordinate boronate species.[20] This complex can be readily oxidized by a photocatalyst under visible light irradiation or at an anode in an electrochemical cell to generate a radical, which can then participate in a variety of coupling reactions.[18] This opens up new avenues for C-C bond formation that are complementary to traditional palladium-catalyzed methods.[22]

Conclusion and Future Perspective

Heterocyclic boronic acids are more than just reagents; they are critical enablers of molecular innovation. While their synthesis and handling demand a nuanced understanding of their inherent instability, the development of robust stabilization strategies—transforming them into esters, trifluoroborates, or amine adducts—has made them reliable and indispensable tools for the modern chemist. The unparalleled power of the Suzuki-Miyaura and Chan-Lam couplings to forge key bonds in drug discovery and materials science continues to drive research in this area.[4][23] As new catalytic systems, including photoredox and electrochemical methods, continue to emerge, the scope of applications for these versatile heterocyclic building blocks will only continue to expand, paving the way for the synthesis of the next generation of functional molecules.

References

- Tyrrell, E., & Brookes, P. (n.d.). The Synthesis and Applications of Heterocyclic Boronic Acids. Synthesis.

- Alves, M. J., et al. (n.d.).

- (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH.

- (2025, August 6). The Synthesis and Applications of Heterocyclic Boronic Acids | Request PDF.

- (2017, April 21). Novel Synthesis Technique Produces Boronic Acid-Based Drugs.

- Wang, B. J., & Groziak, M. P. (2019, October 16). Recent Developments in the Chemistry of Boron Heterocycles. AA Blocks.

- (2025, August 6). Chan-Lam coupling reactions: Synthesis of heterocycles | Request PDF.

- (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.

- (2026, January 23). Electrochemical Generation of Alkyl Radicals from Boronic Esters for SOMOphilic Alkynylation | Organic Letters.

- Alves, M. J., et al. (n.d.).

- (n.d.). Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing.

- (n.d.).

- (n.d.). Boronic acid. Wikipedia.

- (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing).

- (2024, February 22). Cooperative Photoredox and N-Heterocyclic Carbene Catalysis Suzuki–Miyaura-Type Reaction: Radical Coupling of Aroyl Fluorides and Alkyl Boronic Acids | Organic Letters.

- (n.d.).

- (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- (2016, July 18). How to purify boronic acids/boronate esters?.

- (2009, April 30). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society.

- (n.d.). Activation of boronic esters applied in a photoredox catalyzed C(sp²)

- (n.d.). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae.

- (2017, December 19). Purification of boronic acids? : r/chemistry. Reddit.

- (2018, May 19).

- (n.d.).

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 15. researchgate.net [researchgate.net]

- 16. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Boronic acid - Wikipedia [en.wikipedia.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Photoredox C–C Cross-Coupling Reactions using Boronic Acid Derivatives [repository.cam.ac.uk]

- 20. A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. drugdiscoverytrends.com [drugdiscoverytrends.com]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling with (5-(Trimethylsilyl)thiophen-2-yl)boronic acid

Introduction: The Strategic Importance of Silylated Thiophenes in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has revolutionized the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials. Within this context, the use of heteroaromatic coupling partners, such as thiophenes, has garnered significant interest due to their presence in a myriad of biologically active compounds and organic electronic materials.[3][4]

This guide focuses on the practical application of a specialized building block, (5-(Trimethylsilyl)thiophen-2-yl)boronic acid , in Suzuki-Miyaura coupling reactions. The incorporation of a trimethylsilyl (TMS) group on the thiophene ring is a strategic choice that offers several advantages. The bulky TMS group can act as a regiochemical control element, directing coupling to the 2-position. Furthermore, the TMS group can enhance the solubility of the organoboron reagent in organic solvents and, in some cases, can be retained in the final product to fine-tune its electronic or physical properties.[5] Alternatively, the TMS group can be readily removed post-coupling, providing access to the corresponding 5-unsubstituted biarylthiophene. This application note will provide a comprehensive overview of the reaction, detailed experimental protocols, and insights into the critical parameters that ensure a successful and reproducible Suzuki-Miyaura coupling with this versatile reagent.

Reaction Mechanism and the Role of the Trimethylsilyl Group

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (in this case, the 5-(trimethylsilyl)thienyl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

A critical challenge in couplings involving heteroaryl boronic acids, particularly 2-thienylboronic acids, is the propensity for protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.[6] The trimethylsilyl group at the 5-position of the thiophene ring can influence this process. While not a complete shield, the steric bulk and electronic effects of the TMS group can modulate the reactivity of the boronic acid, potentially mitigating the rate of protodeboronation under optimized conditions.

Visualizing the Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of (5-(trimethylsilyl)thiophen-2-yl)boronic acid with a generic aryl bromide. Optimization may be required for specific substrates.

Protocol 1: General Coupling Procedure

This protocol is a robust starting point for a wide range of aryl bromides.

Materials:

-

(5-(Trimethylsilyl)thiophen-2-yl)boronic acid

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add (5-(trimethylsilyl)thiophen-2-yl)boronic acid (1.2 equiv.), the aryl bromide (1.0 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

-

Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio by volume) via syringe. The total solvent volume should be sufficient to achieve a concentration of the aryl bromide of approximately 0.1-0.2 M.

-

Reaction: Place the sealed reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Microwave-Assisted Coupling for Accelerated Reactions

Microwave irradiation can significantly reduce reaction times.

Materials:

-

Same as Protocol 1, but with a microwave-safe reaction vial.

Procedure:

-

Reaction Setup: In a microwave-safe reaction vial, combine (5-(trimethylsilyl)thiophen-2-yl)boronic acid (1.2 equiv.), the aryl bromide (1.0 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., 4:1 v/v).

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 100-150 °C for 10-60 minutes.

-

Work-up and Purification: Follow steps 5 and 6 from Protocol 1.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters.

| Parameter | Recommendations and Considerations |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts are commonly used. For challenging couplings, specialized pre-catalysts can be beneficial. |

| Ligand | Bulky, electron-rich phosphine ligands like SPhos, XPhos, and RuPhos are often effective for heteroaryl couplings.[7] |

| Base | K₂CO₃ is a common and effective base. Other options include Cs₂CO₃, K₃PO₄, and organic bases like triethylamine for base-sensitive substrates. |

| Solvent | A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is typical. The water is crucial for activating the boronic acid. |

| Temperature | Reactions are typically run at elevated temperatures (80-120 °C). Microwave heating can accelerate the reaction. |

Post-Coupling Desilylation Protocol

If the final product requires the removal of the trimethylsilyl group, the following protocol can be employed.

Materials:

-

5-(Trimethylsilyl)-2-arylthiophene

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

-

Tetrahydrofuran (THF)

-